1,3-Bis(3-bromophenyl)urea
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Overview
Description
1,3-Bis(3-bromophenyl)urea is an organic compound with the molecular formula C13H10Br2N2O It is a derivative of urea where two bromophenyl groups are attached to the nitrogen atoms of the urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Bis(3-bromophenyl)urea can be synthesized through the reaction of 3-bromoaniline with phosgene, followed by the addition of another equivalent of 3-bromoaniline. The reaction typically proceeds under mild conditions and can be carried out in an organic solvent such as dichloromethane. The general reaction scheme is as follows: [ \text{3-bromoaniline} + \text{phosgene} \rightarrow \text{isocyanate intermediate} ] [ \text{isocyanate intermediate} + \text{3-bromoaniline} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, alternative methods such as the use of safer reagents and greener solvents are being explored to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(3-bromophenyl)urea can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: The urea moiety can be hydrolyzed to form corresponding amines and carbon dioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to facilitate substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
Substitution Products: Depending on the nucleophile, various substituted derivatives of this compound can be obtained.
Oxidation Products: Oxidation can lead to the formation of corresponding quinones or other oxidized derivatives.
Hydrolysis Products: Hydrolysis typically yields 3-bromoaniline and carbon dioxide.
Scientific Research Applications
1,3-Bis(3-bromophenyl)urea has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound is used in the synthesis of polymers and other materials with specific properties.
Biological Research: It is investigated for its antimicrobial and antifungal properties.
Industrial Applications: The compound is used as an intermediate in the synthesis of other chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1,3-Bis(3-bromophenyl)urea involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of cellular processes essential for cancer cell survival and proliferation. The exact molecular targets and pathways may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(4-bromophenyl)urea: Similar in structure but with bromine atoms at the para position.
1,3-Bis(3-chlorophenyl)urea: Similar but with chlorine atoms instead of bromine.
1,3-Bis(3-fluorophenyl)urea: Similar but with fluorine atoms instead of bromine.
Uniqueness
1,3-Bis(3-bromophenyl)urea is unique due to the presence of bromine atoms at the meta position, which can influence its reactivity and interactions with biological targets. The bromine atoms can also participate in halogen bonding, which can affect the compound’s properties and applications.
Properties
CAS No. |
105946-57-4 |
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Molecular Formula |
C13H10Br2N2O |
Molecular Weight |
370.04 g/mol |
IUPAC Name |
1,3-bis(3-bromophenyl)urea |
InChI |
InChI=1S/C13H10Br2N2O/c14-9-3-1-5-11(7-9)16-13(18)17-12-6-2-4-10(15)8-12/h1-8H,(H2,16,17,18) |
InChI Key |
BFHFAXGAEDMUDI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NC(=O)NC2=CC(=CC=C2)Br |
Origin of Product |
United States |
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